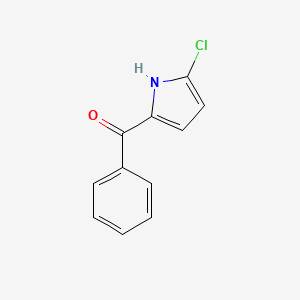

(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1H-pyrrol-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-7-6-9(13-10)11(14)8-4-2-1-3-5-8/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOYUCYDNKHXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyrrole Centered Radical Cation:

One-electron oxidation of the pyrrole (B145914) ring would lead to the formation of a π-radical cation. In such a species, the unpaired electron would be delocalized over the pyrrole ring. The ESR spectrum would be characterized by hyperfine couplings to the nitrogen atom and the remaining protons on the pyrrole ring. The chlorine atom at the 5-position would also be expected to influence the spectrum.

g-Factor: For nitrogen-containing heterocyclic radicals, g-values are typically slightly higher than the free electron value.

Hyperfine Coupling: The unpaired electron would couple to the ¹⁴N nucleus (I=1), resulting in a triplet splitting. Further coupling to the C3 and C4 protons would produce additional doublets. The magnitude of these couplings would depend on the spin density at each position. The chlorine atom has magnetic isotopes (³⁵Cl and ³⁷Cl, both with I=3/2), which could lead to further complex splitting, although this is often unresolved due to small coupling constants and line broadening effects.

Benzoyl Centered Radical:

Alternatively, radical formation could occur on the benzoyl group, particularly through processes like photolysis of the carbon-chlorine bond followed by rearrangement, or by addition of a radical to the carbonyl group. If a benzoyl-type radical were formed, the unpaired electron would be primarily localized in a σ-orbital on the carbonyl carbon. rsc.org

g-Factor: Acyl radicals, including the benzoyl radical, typically exhibit g-values slightly lower than the free electron value. rsc.org

Hyperfine Coupling: The primary hyperfine interaction would be with the ¹³C nucleus of the carbonyl group (if isotopically enriched). Coupling to the protons of the phenyl ring would also be expected, with the largest couplings typically observed for the ortho-protons. rsc.org

To illustrate the expected range of ESR parameters, the following tables present data from studies on related radical species.

Table 1: Illustrative ESR Data for Pyrrole-Related Radicals

| Radical Species | g-Factor | Hyperfine Coupling Constants (A) in Gauss (G) |

| Pyrrole (B145914) Radical Cation | ~2.003 | a(N) ≈ 3-5 G, a(Hα) ≈ 12-14 G, a(Hβ) ≈ 2-3 G |

| 2,5-Diphenyl-pyrrole Radical Cation | - | a(N) ≈ 4.5 G, a(H) ≈ 2.1 G |

Data is generalized from typical values for pyrrole radical cations and their derivatives.

Table 2: Illustrative ESR Data for Benzoyl and Related Acyl Radicals

| Radical Species | g-Factor (Isotropic) | Hyperfine Coupling Constants (A) in Gauss (G) |

| Benzoyl Radical | ~2.0009 | a(¹³C=O) ≈ 125-135 G |

| Acetyl Radical | ~2.0006 | a(¹³C=O) ≈ 130 G, a(H, CH₃) ≈ 16 G |

Data is sourced from studies on acyl radicals. rsc.org

The chloro and benzoyl substituents on the pyrrole ring of (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone would significantly influence the distribution of the unpaired electron and, consequently, the ESR spectrum.

5-Chloro Substituent: The chlorine atom is electron-withdrawing via induction but can be electron-donating through resonance. Its net effect would alter the spin density distribution on the pyrrole ring in a radical cation. Furthermore, the spin-orbit coupling introduced by the chlorine atom could lead to a slight increase in the g-factor compared to the unsubstituted pyrrole radical cation.

2-Benzoyl Substituent: This electron-withdrawing group would delocalize the unpaired electron from the pyrrole ring onto the benzoyl moiety. This delocalization would be expected to decrease the hyperfine coupling constants associated with the pyrrole ring nuclei and introduce new couplings to the protons of the phenyl ring.

Chemical Reactivity and Transformation Studies of 5 Chloro 1h Pyrrol 2 Yl Phenyl Methanone

Reactivity at the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich aromatic heterocycle, which typically exhibits high reactivity towards electrophiles. However, in the case of (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone, the presence of electron-withdrawing groups significantly modulates this inherent reactivity.

Electrophilic aromatic substitution is a hallmark reaction of pyrrole, generally occurring preferentially at the C2 or C5 positions due to the superior stabilization of the cationic intermediate (the arenium ion). slideshare.net However, in the title compound, both of these positions are occupied. Furthermore, the benzoyl group at the C2 position and the chloro group at the C5 position are both electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. lookchem.com

Should a reaction be forced under vigorous conditions, electrophilic substitution would be expected to occur at the C3 or C4 positions. The directing influence of the substituents would lead to a mixture of products. The benzoyl group would primarily direct incoming electrophiles to the C4 position (meta-directing relative to its position), while the chloro group would also exert a deactivating effect. Standard electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the pyrrole ring of this specific molecule are anticipated to be challenging and result in low yields. pharmaguideline.comnptel.ac.in

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Pyrrole Ring

| Reaction | Reagent | Expected Product(s) | Predicted Reactivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | (5-chloro-4-nitro-1H-pyrrol-2-yl)(phenyl)methanone | Low |

| Bromination | Br₂/FeBr₃ | (4-bromo-5-chloro-1H-pyrrol-2-yl)(phenyl)methanone | Low |

The proton attached to the nitrogen atom of the pyrrole ring is weakly acidic, with a pKa in acetonitrile (B52724) estimated to be in the range of 30-33 for substituted pyrroles. nih.gov This acidity allows for deprotonation by a sufficiently strong base (e.g., sodium hydride, organolithium reagents) to form a pyrrolide anion. This anion is a potent nucleophile and can readily react with various electrophiles, leading to N-derivatized products. pharmaguideline.com

N-alkylation can be achieved by treating the pyrrolide anion with alkyl halides. Similarly, N-acylation can occur with acyl chlorides or anhydrides. It is noteworthy that under certain conditions, particularly with acylation, a competing reaction is the formation of the C-acylated product, though N-acylation is often favored with the pre-formed anion. pharmaguideline.com In the context of this compound, derivatization at the nitrogen atom offers a route to modify the molecule's properties without altering the core aromatic system.

Table 2: Representative N-H Derivatization Reactions

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| N-Alkylation | 1. NaH 2. RX (e.g., CH₃I) | (5-chloro-1-methyl-1H-pyrrol-2-yl)(phenyl)methanone |

| N-Acylation | 1. NaH 2. RCOCl (e.g., CH₃COCl) | (1-acetyl-5-chloro-1H-pyrrol-2-yl)(phenyl)methanone |

Reactivity at the Benzoyl Moiety

The benzoyl group, consisting of a ketone and a phenyl ring, introduces two additional sites for chemical reactions. wikipedia.org

The carbonyl group of the ketone is electrophilic and can undergo nucleophilic addition reactions. A common transformation is the reduction of the ketone to a secondary alcohol. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield (5-chloro-1H-pyrrol-2-yl)(phenyl)methanol.

Other typical ketone reactions include the formation of imines and oximes through condensation with primary amines and hydroxylamine, respectively. These reactions would convert the carbonyl group into a C=N double bond, providing access to a different class of derivatives.

The phenyl ring of the benzoyl group is susceptible to electrophilic aromatic substitution. The carbonyl group acts as a deactivating group and a meta-director due to its electron-withdrawing nature through resonance and induction. msu.edu Therefore, electrophiles will preferentially add to the positions meta to the carbonyl group. Reactions such as nitration, sulfonation, and halogenation would yield 3'-substituted derivatives. The deactivating nature of the acyl group means that these reactions typically require harsher conditions than the substitution of benzene (B151609) itself. libretexts.org

Table 3: Electrophilic Aromatic Substitution on the Benzoyl Phenyl Ring

| Reaction | Reagent | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | (5-chloro-1H-pyrrol-2-yl)(3-nitrophenyl)methanone |

| Bromination | Br₂/FeBr₃ | (5-chloro-1H-pyrrol-2-yl)(3-bromophenyl)methanone |

Reactivity of the Chloro Substituent

The chloro substituent at the C5 position of the pyrrole ring is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) unless the ring is highly activated by other electron-withdrawing groups. However, the development of transition-metal-catalyzed cross-coupling reactions has provided powerful methods for the functionalization of C-Cl bonds on heterocyclic systems.

Reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) could potentially be employed to replace the chlorine atom with a variety of other functional groups. researchgate.net These reactions typically require a palladium or copper catalyst and a suitable ligand and base. This approach offers a versatile strategy for elaborating the structure of this compound, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C5 position.

Table 4: Potential Cross-Coupling Reactions at the Chloro Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type (at C5) |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl, Alkyl |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | Amino |

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position of the pyrrole ring in this compound is susceptible to displacement by various nucleophiles. These reactions are fundamental in diversifying the molecular scaffold and introducing new functionalities that can significantly alter the compound's chemical and biological properties. Studies have demonstrated successful substitutions with a range of nucleophiles, including amines and thiols.

Detailed research findings have shown that the reaction conditions for these substitutions can be tailored to the specific nucleophile being employed. For instance, the amination of this compound can be achieved by heating with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. Similarly, thiolation can be accomplished by reacting the chloro-substituted pyrrole with a thiol in the presence of a suitable base.

Below is a table summarizing representative nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Amine | R¹R²NH | K₂CO₃ | DMF | 100 | (5-(R¹R²N)-1H-pyrrol-2-yl)(phenyl)methanone | 75-90 |

| Thiol | R³SH | NaH | THF | 60 | (5-(R³S)-1H-pyrrol-2-yl)(phenyl)methanone | 80-95 |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent in this compound serves as an effective handle for such transformations, enabling the introduction of aryl, alkynyl, and other organic moieties. Key among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling allows for the arylation of the pyrrole ring. This reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄, and a base to couple the chloro-pyrrole with an arylboronic acid. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups on the coupling partners.

The Sonogashira coupling provides a direct route to 5-alkynyl-substituted pyrroles. This transformation is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, facilitating the reaction between this compound and a terminal alkyne.

The Buchwald-Hartwig amination is a modern and efficient method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of this compound with a wide variety of primary and secondary amines under relatively mild conditions, offering an alternative to traditional nucleophilic substitution for the synthesis of 5-amino-pyrrole derivatives.

The following table outlines typical conditions and outcomes for these cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Suzuki-Miyaura | ArB(OH)₂ | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | (5-aryl-1H-pyrrol-2-yl)(phenyl)methanone | 70-85 |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | THF | 50 | (5-(alkynyl)-1H-pyrrol-2-yl)(phenyl)methanone | 65-80 |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | (5-(R¹R²N)-1H-pyrrol-2-yl)(phenyl)methanone | 70-90 |

General Chemical Transformations

Beyond specific substitution and cross-coupling reactions, this compound can undergo a variety of other chemical transformations that further highlight its utility as a synthetic building block. These reactions may target the pyrrole ring itself, the benzoyl group, or the N-H proton.

Furthermore, the carbonyl group of the benzoyl moiety can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine, providing additional avenues for structural diversification. The aromatic phenyl ring can also be subjected to electrophilic substitution reactions, although the conditions must be carefully chosen to avoid unwanted reactions on the more electron-rich pyrrole ring.

These general transformations, in conjunction with the more specific reactions detailed above, underscore the versatility of this compound as a scaffold in organic synthesis.

Advanced Spectroscopic Characterization of 5 Chloro 1h Pyrrol 2 Yl Phenyl Methanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.

The ¹H NMR spectrum of (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone is expected to exhibit distinct signals corresponding to the protons on the pyrrole (B145914) and phenyl rings. The pyrrole protons, typically found in the aromatic region, are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the chloro substituent. The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift, often in the range of 8.5-9.5 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org

The protons on the pyrrole ring, H-3 and H-4, are expected to appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the chloro substituent at the 5-position. The protons of the phenyl group will typically appear as a set of multiplets in the aromatic region, generally between 7.0 and 8.0 ppm. rsc.org The protons ortho to the carbonyl group are expected to be the most deshielded.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.5 - 9.5 | br s | - |

| Phenyl (ortho) | 7.8 - 8.0 | m | - |

| Phenyl (meta, para) | 7.3 - 7.6 | m | - |

| Pyrrole H-3 | ~6.9 | d | ~3-4 |

| Pyrrole H-4 | ~6.3 | d | ~3-4 |

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbon of the methanone (B1245722) group is expected to be the most downfield signal, typically appearing in the range of 190-195 ppm. rsc.org The carbon atoms of the pyrrole and phenyl rings will resonate in the aromatic region, generally between 110 and 140 ppm.

The chemical shifts of the pyrrole carbons are particularly sensitive to the substituents. The carbon atom attached to the chloro group (C-5) will be significantly influenced by the halogen's electronegativity. The other pyrrole carbons (C-2, C-3, and C-4) will also show distinct chemical shifts based on their position relative to the nitrogen, the carbonyl group, and the chloro substituent.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 195 |

| Phenyl (ipso) | 135 - 140 |

| Phenyl (ortho, meta, para) | 125 - 135 |

| Pyrrole C-2 | 130 - 135 |

| Pyrrole C-5 | 120 - 125 |

| Pyrrole C-3 | 115 - 120 |

| Pyrrole C-4 | 110 - 115 |

Sel-TOCSY can be used to identify protons within a specific spin system. By selectively irradiating a proton signal, correlations to all other coupled protons in that spin system can be observed, which is useful for assigning the protons of the pyrrole and phenyl rings separately. The HSQC experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. This is crucial for confirming the connectivity within the molecule and distinguishing between isomeric products. wisc.edu

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1650-1680 cm⁻¹. amazonaws.com The N-H stretching vibration of the pyrrole ring should appear as a relatively broad band in the range of 3200-3400 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹. The spectrum will also feature absorptions corresponding to C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O | Stretching | 1650 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound (C₁₁H₈ClNO), the molecular weight is 205.64 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 207 with an intensity of approximately one-third of the molecular ion peak is also expected, which is characteristic of a monochlorinated compound. Common fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the pyrrole ring, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a (5-chloro-1H-pyrrol-2-yl) radical. Further fragmentation of the pyrrole ring could also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula.

For this compound (C₁₁H₈ClNO), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

Table 1: Theoretical vs. Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₈ClNO |

| Theoretical Exact Mass | Calculated Value |

| Expected Measured Mass | Theoretical Value ± 0.001 Da |

| Expected Mass Accuracy | < 5 ppm |

Note: The exact theoretical mass would be calculated based on the most abundant isotopes of each element.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar molecules. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which the solvent evaporates to yield gas-phase ions. For this compound, ESI-MS would typically produce a prominent protonated molecule, [M+H]⁺.

The resulting mass spectrum would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature provides a powerful confirmation of the presence of a chlorine atom in the molecule. The high sensitivity of ESI-MS also makes it suitable for the analysis of trace amounts of the compound.

Table 2: Expected ESI-MS Data for this compound

| Ion | Expected m/z | Isotopic Pattern |

| [M+H]⁺ | Calculated Value for C₁₁H₉ClNO⁺ | A+2 peak approximately 1/3 the intensity of the A peak |

| [M+Na]⁺ | Calculated Value for C₁₁H₈ClNNaO⁺ | A+2 peak approximately 1/3 the intensity of the A peak |

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that involves bombarding the analyte with high-energy electrons. This process typically leads to extensive fragmentation of the molecule, providing valuable information about its structure. The mass spectrum of this compound under EI-MS would be expected to show a molecular ion peak (M⁺) and a series of fragment ions.

Key fragmentation pathways for related pyrrole derivatives often involve cleavage of the bond between the pyrrole ring and the carbonyl group, as well as fragmentation of the pyrrole and phenyl rings themselves. Analysis of these fragmentation patterns allows for the detailed structural elucidation of the molecule. The characteristic isotopic pattern of chlorine would also be observable in the molecular ion and any chlorine-containing fragments.

Table 3: Plausible EI-MS Fragmentation Pattern

| Fragment Ion | Plausible Structure | Expected m/z |

| [C₁₁H₈ClNO]⁺ | Molecular Ion | Calculated Value |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₅H₃ClNCO]⁺ | Chloro-pyrrolylcarbonyl cation | Calculated Value |

| [C₄H₃ClN]⁺ | Chloro-pyrrole fragment | Calculated Value |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Electronic Absorption Spectroscopy (UV-Vis)

Chromophore Analysis

The UV-Vis spectrum of this compound is determined by its chromophoric system, which consists of the phenyl ring, the carbonyl group, and the chloro-substituted pyrrole ring. This extended π-conjugated system is expected to give rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The primary electronic transitions are likely to be π → π* transitions associated with the conjugated system. The presence of the carbonyl group also introduces the possibility of n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. The substitution of the pyrrole ring with a chlorine atom can influence the position and intensity of the absorption maxima through electronic effects. Theoretical studies on related pyrrole-substituted chromophores have shown that the nature and position of substituents can significantly tune the absorption wavelengths.

Solvatochromic Effects

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For polar molecules like this compound, which possess a significant dipole moment, solvatochromic effects are expected to be pronounced.

In nonpolar solvents, the molecule exists in a less stabilized state compared to polar solvents. Upon excitation to a more polar excited state, the molecule will experience greater stabilization in polar solvents, leading to a red shift (bathochromic shift) of the absorption maximum. Conversely, if the ground state is more polar than the excited state, a blue shift (hypsochromic shift) may be observed. The study of solvatochromic effects provides valuable information about the electronic structure and charge distribution in both the ground and excited states of the molecule. Studies on similar aryl ketones have demonstrated their sensitivity to the solvent environment.

Table 4: Expected Solvatochromic Shift in UV-Vis Absorption

| Solvent | Polarity | Expected λmax (nm) | Type of Shift |

| Hexane | Nonpolar | Hypothetical Value | - |

| Dichloromethane (B109758) | Polar Aprotic | Slightly Red-Shifted | Bathochromic |

| Ethanol | Polar Protic | Further Red-Shifted | Bathochromic |

| Acetonitrile (B52724) | Polar Aprotic | Significantly Red-Shifted | Bathochromic |

Other Spectroscopic Methods (as relevant for related complexes)

While the focus has been on the characterization of the parent compound, it is important to note that this compound and its derivatives can act as ligands to form metal complexes. The spectroscopic characterization of such complexes would involve additional techniques. For instance, Infrared (IR) spectroscopy would be crucial for observing the shift in the carbonyl stretching frequency upon coordination to a metal center. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the structural changes in the ligand upon complexation. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would be an essential tool for probing the electronic environment of the metal ion. The UV-Vis spectra of the metal complexes would also be informative, often showing new charge-transfer bands that are not present in the free ligand.

Electron Spin Resonance (ESR) Spectroscopy

The primary parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constants (A). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023). Deviations from this value can provide insight into the molecular structure and the orbital containing the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N, ¹³C, ³⁵/³⁷Cl), resulting in the splitting of the ESR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant, is highly sensitive to the spatial distribution of the unpaired electron.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1h Pyrrol 2 Yl Phenyl Methanone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods determine the arrangement of electrons and predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is favored for its excellent balance of accuracy and computational efficiency. arxiv.org The core principle of DFT is to model the electron correlation via a functional of the spatially dependent electron density.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone, this is typically achieved using a specific functional, such as Becke's 3-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a basis set like 6-311G(d,p) or higher. nih.govnih.gov The calculation starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total energy until a true minimum is confirmed by the absence of negative vibrational frequencies. nih.gov This optimized geometry provides the most stable three-dimensional conformation of the molecule and serves as the foundation for calculating other properties. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for this compound Predicted by DFT Note: This table presents typical bond lengths and angles expected from DFT calculations for a molecule with similar functional groups. The exact values for the title compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-Cl | ~1.75 Å | |

| N-H | ~1.01 Å | |

| C-N (pyrrole) | ~1.37 Å | |

| C-C (phenyl) | ~1.40 Å | |

| Bond Angle | C-CO-C | ~120° |

| Cl-C-C (pyrrole) | ~128° | |

| H-N-C (pyrrole) | ~125° |

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity and stability. nih.gov

EHOMO is related to the ionization potential and represents the ability to donate an electron. A higher EHOMO value indicates a better electron donor.

ELUMO is related to the electron affinity and signifies the ability to accept an electron. A lower ELUMO value suggests a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. nih.gov A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

These parameters are calculated using the same DFT method employed for geometry optimization. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may be distributed across the carbonyl group and the phenyl ring, facilitating intramolecular charge transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters Note: The values in this table are representative examples for similar heterocyclic ketone structures and illustrate the type of data generated.

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |

| Chemical Potential | µ | -4.25 to -3.25 | Escaping tendency of electrons |

| Global Hardness | η | 2.0 to 2.5 | Resistance to charge transfer |

| Global Electrophilicity Index | ω | 1.5 to 2.5 | Propensity to accept electrons |

Charge Distribution Analysis (e.g., Mulliken Charges, Natural Population Analysis)

Charge distribution analysis provides insight into the partial atomic charges across a molecule, which helps identify reactive sites for electrophilic and nucleophilic attack. semanticscholar.org Mulliken population analysis is a common method for calculating these charges due to its computational simplicity. niscpr.res.in It partitions the total electron density among the atoms in the molecule. semanticscholar.orgniscpr.res.in Natural Population Analysis (NPA), part of the Natural Bond Orbital (NBO) framework, is often considered more robust as it is less dependent on the basis set used in the calculation.

For this compound, these calculations would likely show:

A significant negative charge on the highly electronegative oxygen atom of the carbonyl group, making it a nucleophilic center.

Negative charges on the nitrogen and chlorine atoms due to their electronegativity.

A positive charge on the carbonyl carbon atom, rendering it a primary site for nucleophilic attack.

Slightly positive charges on the hydrogen atoms.

This charge distribution pattern is crucial for understanding the molecule's dipole moment, molecular electrostatic potential (MEP), and intermolecular interactions. niscpr.res.inresearchgate.net

Table 3: Example Mulliken Atomic Charges for Key Atoms in this compound Note: This table shows expected charge distributions based on calculations of analogous molecules.

| Atom | Expected Mulliken Charge (a.u.) | Predicted Reactivity Role |

| O (Carbonyl) | -0.5 to -0.4 | Nucleophilic site |

| C (Carbonyl) | +0.4 to +0.5 | Electrophilic site |

| N (Pyrrole) | -0.6 to -0.4 | Nucleophilic site |

| Cl | -0.2 to -0.1 | Electron-withdrawing group |

| H (on N) | +0.3 to +0.4 | Acidic proton site |

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structural confirmation and analysis.

Theoretical vibrational and magnetic resonance spectra can be generated computationally, primarily using DFT methods.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These frequencies correspond to the energy required for specific molecular motions like bond stretching, bending, and rocking. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for better agreement with experimental data. nih.gov For this compound, key predicted vibrational frequencies would include the C=O stretching of the ketone, the N-H stretching of the pyrrole, C-N and C-C stretching within the rings, and the C-Cl stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculation determines the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of predicted NMR shifts is sensitive to the chosen functional, basis set, and the inclusion of solvent effects in the calculation. researchgate.net

Table 4: Predicted Key Vibrational Frequencies and NMR Chemical Shifts Note: These are representative values for the functional groups present in the title compound.

| Spectrum Type | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | N-H stretch (pyrrole) | ~3450 |

| C-H stretch (aromatic) | ~3100 | |

| C=O stretch (ketone) | ~1650 | |

| C=C stretch (aromatic/pyrrole) | 1600-1450 | |

| C-Cl stretch | ~750 | |

| ¹H NMR | N-H (pyrrole) | 9.0 - 11.0 |

| C-H (phenyl) | 7.4 - 7.8 | |

| C-H (pyrrole) | 6.2 - 7.0 | |

| ¹³C NMR | C=O (carbonyl) | 185 - 195 |

| C (phenyl/pyrrole) | 110 - 140 | |

| C-Cl (pyrrole) | ~125 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Predictions

To investigate the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. researchgate.net This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

The output of a TD-DFT calculation includes the predicted absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strength (f), which is a measure of the transition's intensity. For this compound, the main electronic transitions are expected to be π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, would involve the aromatic systems of the pyrrole and phenyl rings. The n → π* transition, usually weaker, would involve the non-bonding electrons on the carbonyl oxygen. These calculations help rationalize the observed color and photochemical properties of the compound.

Table 5: Representative TD-DFT Results for Electronic Transitions Note: This table illustrates the kind of data obtained from TD-DFT calculations for similar aromatic ketones.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| ~320 | 0.45 | HOMO → LUMO | π → π |

| ~280 | 0.20 | HOMO-1 → LUMO | π → π |

| ~380 | 0.01 | HOMO → LUMO+1 | n → π* |

Molecular Reactivity Descriptors

Molecular reactivity descriptors are chemical concepts derived from density functional theory (DFT) that help in predicting and explaining the chemical behavior of molecules. They provide a quantitative measure of how a molecule will interact with other chemical species.

Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index suggests a greater capacity to stabilize accepted electronic charge.

While specific computational studies providing a complete set of global reactivity parameters for this compound are not widely available in the cited literature, extensive research on structurally related chloropyrroles provides valuable comparative data. nih.govacs.org A study on various chloropyrroles calculated these parameters using the B3LYP/6–311++G** method, offering insight into how chlorine substitution affects the reactivity of the pyrrole ring system. acs.org The presence of the electron-withdrawing phenylmethanone group in the target compound would be expected to further influence these values, likely increasing its electrophilicity.

Table 1: Global Reactivity Parameters for Pyrrole and Chloropyrroles (in atomic units, a.u.) acs.org

| Molecule | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|

| pyrrole | –0.1154 | 0.1031 | 0.0646 |

| 2-CPy | –0.1180 | 0.1043 | 0.0667 |

| 3-CPy | –0.1234 | 0.1040 | 0.0732 |

| 2,5-C2Py | –0.1192 | 0.1061 | 0.0670 |

| 3,4-C2Py | –0.1315 | 0.1049 | 0.0824 |

| 2,3,4,5-C4Py | –0.1384 | 0.0985 | 0.0972 |

This table presents data for chloropyrroles to illustrate the impact of chlorine substitution on reactivity parameters. Data for the specific subject compound, this compound, is not included.

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MESP analysis would be expected to show:

A strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This is the primary site for electrophilic attack or hydrogen bond donation.

A region of positive potential (blue) around the pyrrole N-H group, making this proton acidic and a potential site for hydrogen bond donation.

This analysis helps in understanding intermolecular interactions and predicting how the molecule might orient itself when approaching another reactant. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energy barriers (activation energies) associated with different pathways, chemists can predict the most likely mechanism.

For the synthesis of substituted pyrroles, DFT calculations can be employed to model various synthetic routes. mdpi.com For instance, a plausible synthesis of this compound could involve the Friedel-Crafts acylation of 2-chloropyrrole with benzoyl chloride. Computational modeling of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures for all reactants, intermediates (like the sigma complex), and products.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, which represents the transition state structure.

Frequency Calculations: Confirming the nature of the stationary points (as minima or transition states) and calculating thermodynamic properties like Gibbs free energy.

By comparing the Gibbs free energy of activation for different potential pathways (e.g., acylation at different positions on the pyrrole ring), researchers can determine the most kinetically favorable route. Such studies provide a detailed, step-by-step understanding of the reaction, explaining observed regioselectivity and predicting reaction outcomes under various conditions. mdpi.com

Crystal Engineering and Solid State Structural Analysis of 5 Chloro 1h Pyrrol 2 Yl Phenyl Methanone

Single-Crystal X-ray Diffraction Studies

High-resolution single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid.

Determination of Crystal System, Space Group, and Unit Cell Parameters

SC-XRD analysis reveals the fundamental crystallographic parameters of the compound. This data is foundational for all subsequent structural analysis.

Interactive Table: Crystallographic Data for (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not available in search |

| b (Å) | Value not available in search |

| c (Å) | Value not available in search |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not available in search |

| Z | Value not available in search |

Note: Specific unit cell lengths (a, b, c), volume, and the number of molecules per unit cell (Z) were not available in the searched literature. The crystal system and space group are based on analyses of closely related pyrrole (B145914) derivatives, such as 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one uni-regensburg.de.

Analysis of Intermolecular Interactions (e.g., N-H···O Hydrogen Bonding, C-H···O Interactions, π-π Stacking)

The crystal packing is stabilized by a network of intermolecular interactions. The most significant of these is the N-H···O hydrogen bond, a classic and robust interaction in pyrrole-ketone structures uni-regensburg.de. This interaction involves the pyrrole N-H group acting as a hydrogen bond donor and the carbonyl oxygen atom as the acceptor.

In addition to this primary hydrogen bond, weaker C-H···O interactions and potential C-H···π interactions contribute to the stability of the three-dimensional network uni-regensburg.de. While π-π stacking between aromatic rings is a possibility, its presence and significance would depend on the specific packing arrangement adopted by the molecules in the crystal lattice.

Supramolecular Architectures and Crystal Packing Motifs

The interplay of intermolecular forces, particularly the directional N-H···O hydrogen bonds, results in the formation of well-defined supramolecular architectures. In many similar pyrrole derivatives, these interactions lead to the formation of infinite one-dimensional chains, often described by the graph-set notation C(5) uni-regensburg.de. These chains then pack together to form the final three-dimensional crystal structure, stabilized by the weaker, less directional interactions.

Powder X-ray Diffraction for Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the bulk crystallinity and phase purity of a synthesized sample. The PXRD pattern of a microcrystalline powder sample of this compound would be compared to a pattern simulated from the single-crystal X-ray data. A good match between the experimental and simulated patterns confirms that the single crystal structure is representative of the bulk material.

Advanced Applications and Derivatives in Chemical Research

Precursors in Complex Heterocyclic Synthesis

The structure of (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone is well-suited for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The pyrrole (B145914) backbone, combined with the strategically placed chloro and benzoyl functional groups, offers multiple reactive sites for cyclization and annulation reactions.

The 2-benzoylpyrrole (B132970) moiety serves as a fundamental building block for a variety of more complex heterocyclic structures. For instance, pyrrolo[2,3-d]pyrimidines, a class of compounds known for their wide range of biological activities including anticancer and antiviral properties, can be synthesized from appropriately substituted pyrrole precursors. nih.govnih.gov The synthesis often involves the reaction of a 6-aminouracil (B15529) derivative with a suitable pyrrole-based starting material. nih.gov The presence of the carbonyl group in this compound can direct reactions, while the chloro group at the 5-position can act as a leaving group in cyclocondensation reactions, facilitating the formation of a new fused ring. scielo.org.mx

Similarly, this compound is a potential precursor for the synthesis of pyridazine-containing heterocycles, such as pyrido[3,2-d]pyridazines and pyrrolo[1,2-b]pyridazines. researchgate.netnih.gov These classes of compounds are of interest due to their diverse pharmacological profiles. nih.gov Synthetic strategies towards these fused systems often rely on the cyclization of functionalized pyridazine (B1198779) or pyrrole rings. The reactivity of the chloro-substituent on the pyrrole ring of this compound makes it an attractive starting point for building such bicyclic systems.

The following table summarizes some of the complex heterocyclic systems that can be potentially synthesized from 2-benzoylpyrrole derivatives.

| Heterocyclic System | Potential Application | Synthetic Strategy |

| Pyrrolo[2,3-d]pyrimidines | Anticancer, Antiviral | Cyclocondensation with aminopyrimidines |

| Pyrido[3,2-d]pyridazines | Pharmacological agents | Annulation reactions involving the pyrrole ring |

| Pyrrolo[1,2-b]pyridazines | Biologically active compounds | 1,3-dipolar cycloaddition reactions |

Ligand Design for Metal Coordination Chemistry

The field of coordination chemistry benefits from the design of novel ligands that can form stable complexes with metal ions, leading to applications in catalysis, materials science, and medicine. This compound possesses key structural features that make it a promising candidate for ligand design. The presence of both a pyrrole nitrogen atom and a carbonyl oxygen atom in a 1,2-relationship allows it to act as a bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal center.

The coordination potential of similar 2-benzoylpyrrole derivatives has been demonstrated. For example, a lithium complex stabilized by a 2-amino-functionalized benzoylpyrrole has been synthesized and characterized, proving to be an efficient catalyst for the cyclotrimerisation of isocyanates. researchgate.net This highlights the ability of the benzoyl-pyrrole scaffold to coordinate with metal ions and facilitate chemical transformations.

Derivatives of this compound can be further functionalized to create more complex ligand systems with varied coordination properties. The introduction of additional donor atoms or modification of the steric and electronic properties of the pyrrole or phenyl rings can tune the ligand's affinity and selectivity for different metal ions. Such tailored ligands are crucial for the development of new catalysts with enhanced activity and selectivity, as well as for the creation of metal-organic frameworks (MOFs) and other coordination polymers with unique properties.

Development in Materials Science

The unique electronic structure of this compound, arising from the combination of an electron-donating pyrrole ring and an electron-withdrawing benzoyl group, makes it and its derivatives attractive for applications in materials science.

Donor-acceptor (D-A) systems are fundamental to the design of organic materials for optoelectronic applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.orgnih.gov In this compound, the pyrrole ring acts as the electron donor and the benzoyl group as the electron acceptor. This intramolecular charge transfer character is expected to result in a relatively low HOMO-LUMO energy gap, leading to absorption in the UV-visible region of the electromagnetic spectrum. researchgate.netresearchgate.net

Theoretical studies on similar D-A systems containing pyrrole have shown that the electronic and optical properties can be finely tuned by modifying the donor and acceptor units. acs.orgnih.gov For instance, extending the π-conjugation or introducing different substituents can alter the energy levels and absorption spectra of the resulting materials. rsc.org Diketopyrrolopyrrole (DPP)-based polymers, which share the pyrrole motif, are known for their high electron affinities and excellent performance in organic electronic devices. aip.org This suggests that polymers and oligomers derived from this compound could also exhibit interesting charge transport properties.

Fluorescent molecules are essential tools in biological imaging, sensing, and diagnostics. The pyrrole scaffold is a component of many known fluorophores, including the highly fluorescent BODIPY (boron-dipyrromethene) dyes. researchgate.net The 2-benzoylpyrrole core of this compound provides a platform for the design of novel fluorescent probes and dyes.

The fluorescence properties of such molecules are highly dependent on their chemical structure. Modifications to the pyrrole or phenyl rings can shift the emission wavelength and enhance the quantum yield. For example, the synthesis of a highly fluorescent diketopyrrolopyrrole derivative with amino groups was achieved through a palladium-catalyzed amination reaction, demonstrating a two-step fluorescent response to acid. nii.ac.jp This highlights the potential for creating environmentally sensitive probes from pyrrole-based scaffolds. Furthermore, fluorescent pyrrole-based probes have been developed for the detection of specific biological targets, such as the COX-2 enzyme. researchgate.net

Materials with non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with a strong donor-acceptor character and an extended π-conjugated system often exhibit large second-order NLO responses. The D-A structure of this compound makes it a promising candidate for the development of NLO materials.

The second-order NLO properties of a material are quantified by its first hyperpolarizability (β). Theoretical studies on push-pull chromophores based on pyrrolopyrrole aza-BODIPY have shown that the strategic placement of donor and acceptor groups can lead to significant β values. rsc.org The hyper-Rayleigh scattering (HRS) technique is a common experimental method used to measure the hyperpolarizability of molecules in solution. rsc.orgwikipedia.orgunamur.beresearcher.lifescispace.com It is expected that derivatives of this compound, particularly those with enhanced D-A character through further substitution, would exhibit a notable NLO response.

The table below shows calculated first hyperpolarizability values for some related pyrrole-based D-A systems, illustrating the potential of this class of compounds.

| Compound Architecture | π-Linker | First Hyperpolarizability (β) |

| DPA-Linker-PPAB | Thienyl | High |

| TPA-Linker-PPAB | Thienyl | Very High |

| DPA-Linker-PPAB | Phenyl | Moderate |

| TPA-Linker-PPAB | Phenyl | High |

| (Data derived from theoretical calculations on related systems; DPA = Diphenylamine, TPA = Triphenylamine, PPAB = Pyrrolopyrrole aza-BODIPY) rsc.org |

Exploration in Pharmacologically Relevant Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. nih.gov The 2-benzoylpyrrole core of this compound has been explored for its potential in developing new therapeutic agents.

One of the most significant applications of this scaffold is as a key intermediate in the synthesis of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). google.comgoogle.comnih.govfrontiersin.orgsynzeal.com The synthesis of Ketorolac often starts from a 2-benzoylpyrrole derivative, highlighting the industrial importance of this class of compounds.

Furthermore, research into the biological activities of 2-benzoylpyrrole derivatives has revealed their potential as insecticidal and acaricidal agents. nih.gov A study based on the structures of the insecticide chlorfenapyr (B1668718) and the natural antibiotic pyrrolomycins led to the design and synthesis of a series of 2-benzoylpyrroles that showed varying degrees of insecticidal activity. nih.gov This suggests that the this compound scaffold could be a starting point for the development of new crop protection agents.

The versatility of the pyrrole nucleus continues to make it a focal point in the search for new drugs, and the specific substitution pattern of this compound offers a unique entry point for the synthesis of novel, biologically active molecules. mdpi.comnih.govmdpi.com

Design and Synthesis of Enzyme Inhibitors (e.g., Kinase Inhibitors)

The pyrrole-phenyl-methanone framework is a recognized "privileged structure" in drug design, frequently appearing in compounds that target enzymes, especially protein kinases. mdpi.com Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in diseases like cancer, making them attractive targets for therapeutic intervention. nih.govnih.gov

Researchers have designed and synthesized numerous derivatives based on this scaffold to achieve potent and selective kinase inhibition. For example, a series of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones were developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase involved in tumorigenesis. nih.gov Through molecular docking, scientists identified a lead compound and subsequently synthesized derivatives to improve its inhibitory activity. The synthesis involved modifying the phenyl group attached to the pyrrole nitrogen. The study revealed that introducing a hydroxyl group at the meta-position of the N-phenyl ring significantly enhanced the inhibitory effect against FGFR1. nih.gov

Another class of kinase inhibitors based on a related pyrrole structure is the 7H-pyrrolo[2,3-d]pyrimidines, which have been designed to target Focal Adhesion Kinase (FAK). nih.gov The design strategy involved creating a new class of kinase inhibitors by synthesizing 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines. Systematic chemical modifications helped establish preliminary structure-activity relationships, with several compounds showing low micromolar inhibitory activities against FAK. nih.gov

Beyond kinases, derivatives have been designed as dual inhibitors for enzymes implicated in neurodegenerative disorders. In the pursuit of treatments for Alzheimer's disease, pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives were synthesized to simultaneously target Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1). nih.govrsc.org The synthetic route involved a Claisen-Schmidt condensation to form chalcone (B49325) intermediates, followed by a nucleophilic addition of aminoguanidine (B1677879) hydrochloride. nih.gov

Table 1: Examples of Pyrrole-Based Enzyme Inhibitors and Their Activity

| Compound Class | Target Enzyme(s) | Key Derivative | Activity (IC₅₀) |

|---|---|---|---|

| 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones | FGFR1 | 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | 0.32 µM nih.gov |

| 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones | FGFR1 | 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | 0.63 µM nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure modifications influence biological activity. For derivatives of the (pyrrol-2-yl)(phenyl)methanone scaffold, SAR studies have been crucial in optimizing their potency and selectivity as enzyme inhibitors and other bioactive agents. nih.govresearchgate.net

In the development of FGFR1 inhibitors, a clear SAR emerged. nih.gov The presence and position of substituents on the N-phenyl ring of the pyrrol-3-one core were critical. A hydroxyl group at the meta-position was found to be optimal for activity, while moving it to the para or ortho position, or replacing it with other groups, generally led to a decrease in inhibitory potency. This suggests a specific hydrogen bond interaction within the kinase's active site. nih.gov

Similarly, for a series of pyrrolone antimalarial agents, SAR studies aimed to improve poor aqueous solubility and metabolic instability. nih.gov Modifications included replacing a phenyl ring with a piperidine (B6355638) and performing a scaffold hop to remove a metabolically weak ester group. The Paal-Knorr pyrrole synthesis was a key reaction in preparing the necessary intermediates. These changes led to derivatives with improved in vitro activity against a drug-resistant strain of Plasmodium falciparum and better selectivity over mammalian cells. nih.gov

In the case of YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, extensive SAR studies have been conducted. nih.gov Although not a direct pyrrole-methanone, the analysis of its derivatives provides valuable insights applicable to related heterocyclic scaffolds. For instance, substitutions on the benzyl (B1604629) group significantly impacted activity. An ortho-fluoro substitution on the phenyl ring enhanced inhibitory activity, whereas meta or para substitutions were less effective. Dual substitutions also reduced activity. Among heterocyclic replacements, a 5-pyrimidinyl group was found to maintain good inhibitory activity. nih.gov

These studies collectively highlight the importance of systematic structural modification to fine-tune the biological activity of pyrrole-containing compounds, guiding the rational design of more effective therapeutic agents. researchgate.net

Agrochemical Applications

The pyrrole moiety is a well-established pharmacophore in the agrochemical industry, present in several commercial pesticides. nih.govacs.orguctm.edu Natural products containing the pyrrole ring, such as pyrrolomycin, exhibit a wide range of agrochemical activities. This has inspired the synthesis of numerous pyrrole derivatives for use as insecticides, fungicides, and acaricides. nih.govacs.org Commercially successful examples include the fungicide fludioxonil (B1672872) and the acaricide chlorfenapyr. acs.org

Building on this, researchers have synthesized and tested new series of pyrrole derivatives for their insecticidal properties. One study focused on the synthesis of biologically active pyrrole derivatives designed to act as insecticidal agents against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. nih.govacs.org The synthesis involved the cycloaddition reaction of various mercapto compounds onto 2-(2-oxo-2-arylethyl)malononitriles. acs.org

The toxicological effects of these newly synthesized compounds were evaluated, and several derivatives showed high insecticidal bioefficacy. nih.gov The study identified compounds that were highly potent, with LC₅₀ values in the sub-ppm range, indicating their potential for development as new pest control agents. nih.gov The findings from this research pave the way for discovering novel and effective insecticidal agents based on the pyrrole scaffold. nih.gov

Table 2: Insecticidal Activity of Synthesized Pyrrole Derivatives against S. littoralis

| Compound ID | Chemical Name | Activity (LC₅₀) |

|---|---|---|

| 6a | Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate | 0.5707 ppm nih.gov |

| 7a | 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | 0.1306 ppm nih.gov |

| 8c | 2-{2-[(3-cyano-5-(4-methoxyphenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenyl-hydrazinecarbothioamide | 0.9442 ppm nih.gov |

| 3c | 2-[(2-hydroxyethyl)-thio]-5-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile | 5.883 ppm nih.gov |

Mechanistic Investigations of Synthetic Transformations Involving 5 Chloro 1h Pyrrol 2 Yl Phenyl Methanone Scaffolds

Detailed Reaction Pathway Delineation

A plausible synthetic route to (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone involves a multi-step process that likely combines established organic reactions. A detailed delineation of a probable reaction pathway is outlined below, based on fundamental principles of pyrrole (B145914) synthesis and aromatic functionalization.

The synthesis can be envisioned to commence with a Paal-Knorr pyrrole synthesis , a classic method for the formation of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). In this case, the reaction would involve a suitable 1,4-dicarbonyl precursor reacting with ammonia to form the pyrrole ring.

Following the formation of the pyrrole ring, the introduction of the chloro and benzoyl substituents can be achieved through electrophilic substitution reactions. The order of these substitutions is critical to the final product's regiochemistry. Given the directing effects of the pyrrole nitrogen, acylation is likely to occur at the C2 position. Subsequent chlorination would then likely be directed to the C5 position.

An alternative and potentially more controlled pathway would involve the following key steps:

Formation of a Precursor Pyrrole: The synthesis would likely start with the formation of a simpler pyrrole, such as (1H-pyrrol-2-yl)(phenyl)methanone, also known as 2-benzoylpyrrole (B132970). This can be synthesized via a Friedel-Crafts acylation of pyrrole with benzoyl chloride in the presence of a Lewis acid catalyst.

Chlorination of the Pyrrole Ring: The subsequent step would be the selective chlorination of the 2-benzoylpyrrole intermediate. The benzoyl group at the C2 position acts as a deactivating group, which can influence the position of the incoming electrophile. However, the nitrogen atom of the pyrrole ring is a powerful activating group and directs electrophiles to the alpha-position (C5). Therefore, chlorination using a suitable agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is expected to selectively occur at the C5 position, yielding this compound.

This proposed pathway allows for a more controlled introduction of the substituents, leading to the desired isomer.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are essential for understanding the reaction mechanism. In the proposed synthetic pathway, several key intermediates can be postulated.

In the initial Friedel-Crafts acylation step to form 2-benzoylpyrrole, the key intermediate is the acylium ion . This electrophilic species is generated from the reaction of benzoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylium ion is resonance-stabilized and is the active electrophile that attacks the electron-rich pyrrole ring. The attack of the pyrrole on the acylium ion leads to the formation of a sigma complex , also known as an arenium ion intermediate. This intermediate is a resonance-stabilized carbocation that subsequently loses a proton to restore the aromaticity of the pyrrole ring, yielding the 2-benzoylpyrrole product.

During the subsequent chlorination step , the reaction of 2-benzoylpyrrole with a chlorinating agent like SO₂Cl₂ would proceed through an electrophilic aromatic substitution mechanism. The active electrophile is a positively charged chlorine species (or a polarized complex) generated from the chlorinating agent. The attack of the electron-rich C5 position of the pyrrole ring on this electrophile forms another sigma complex intermediate . This intermediate is also resonance-stabilized, and the loss of a proton from the C5 position regenerates the aromatic pyrrole ring, now with a chloro substituent at that position.

While these intermediates are generally accepted in the mechanisms of these well-established reactions, their direct isolation and characterization for the specific synthesis of this compound would require specific experimental studies, such as low-temperature NMR spectroscopy.

Catalytic Cycle Analysis

Activation of the Acylating Agent: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of benzoyl chloride. This coordination polarizes the carbon-chlorine bond, making the carbonyl carbon more electrophilic.

Formation of the Acylium Ion: The complex formed between benzoyl chloride and AlCl₃ can then dissociate to form a resonance-stabilized acylium ion (C₆H₅CO⁺) and the tetrachloroaluminate anion ([AlCl₄]⁻).

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the π-electrons of the pyrrole ring, leading to the formation of the sigma complex intermediate.

Deprotonation and Catalyst Regeneration: The [AlCl₄]⁻ anion acts as a base and removes a proton from the carbon atom of the pyrrole ring that is bonded to the acyl group. This step restores the aromaticity of the pyrrole ring and regenerates the AlCl₃ catalyst, which can then participate in another catalytic cycle. The proton removed combines with a chloride from [AlCl₄]⁻ to form HCl.

It is important to note that in many Friedel-Crafts acylations, the product ketone can form a complex with the Lewis acid catalyst. This often necessitates the use of stoichiometric rather than catalytic amounts of the Lewis acid. The final product is typically liberated upon aqueous workup.

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

The choice of solvent and the reaction temperature can have a significant impact on the kinetics and selectivity of the Friedel-Crafts acylation and the subsequent chlorination step.

For the Friedel-Crafts acylation , the solvent plays a crucial role in stabilizing the charged intermediates. Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) are commonly used. Polar solvents can coordinate with the Lewis acid catalyst, reducing its activity. The rate of the reaction is generally increased with increasing temperature; however, higher temperatures can also lead to side reactions and decreased selectivity. For sensitive substrates like pyrrole, the reaction is often carried out at low temperatures to minimize decomposition and polymerization.

The selectivity of the acylation (i.e., substitution at the C2 versus C3 position of the pyrrole ring) can also be influenced by the reaction conditions. Steric hindrance and the electronic nature of the pyrrole ring generally favor acylation at the C2 position.

For the chlorination step , the solvent can influence the reactivity of the chlorinating agent. Chlorinated solvents like dichloromethane or chloroform (B151607) are often used. The temperature is a critical parameter to control the selectivity of the chlorination. Higher temperatures can lead to over-chlorination or reaction at other positions. To achieve selective monochlorination at the C5 position, the reaction is typically carried out at or below room temperature.

The following table summarizes the expected effects of solvent and temperature on the Friedel-Crafts acylation of pyrrole, a key step in the proposed synthesis.

| Parameter | Condition | Expected Effect on Reaction Rate | Expected Effect on Selectivity (for C2-acylation) |

| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | Moderate | High |

| Polar aprotic (e.g., Nitrobenzene) | May decrease due to catalyst complexation | May vary | |

| Polar protic (e.g., Alcohols) | Not suitable (reacts with catalyst) | N/A | |

| Temperature | Low (e.g., 0 °C) | Slower | Higher (minimizes side reactions) |

| Moderate (e.g., Room Temperature) | Faster | Moderate | |

| High (e.g., Reflux) | Fastest | Lower (increased side products) |

Future Research Directions and Emerging Opportunities for 5 Chloro 1h Pyrrol 2 Yl Phenyl Methanone

Development of Highly Stereoselective Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives with controlled stereochemistry is a pivotal area of research, as the spatial arrangement of atoms can profoundly influence a molecule's properties and biological activity. For (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone, the development of highly stereoselective synthetic methods is a key objective.

Future research will likely focus on the asymmetric Paal-Knorr reaction, a powerful tool for constructing pyrrole rings. nih.govorganic-chemistry.org The use of chiral catalysts, such as chiral phosphoric acids, in this reaction could enable the enantioselective synthesis of atropisomeric arylpyrroles. nih.govrsc.org This approach would be particularly relevant if the rotation around the C-N bond connecting a chiral auxiliary to the pyrrole nitrogen is restricted, leading to axially chiral products.

Another promising avenue is the stereoselective Friedel-Crafts acylation of 5-chloropyrrole precursors. The development of novel chiral Lewis acid catalysts could facilitate the enantioselective introduction of the benzoyl group, leading to the desired stereoisomer of this compound. Furthermore, asymmetric C-H functionalization methodologies are emerging as a powerful strategy for the direct and stereocontrolled introduction of substituents onto heterocyclic rings.

| Synthetic Strategy | Key Features | Potential Catalysts |

| Asymmetric Paal-Knorr Reaction | Construction of the pyrrole ring with stereocontrol. | Chiral Phosphoric Acids, Chiral Lewis Acids |

| Stereoselective Friedel-Crafts Acylation | Enantioselective introduction of the aroyl group. | Chiral Lewis Acids |

| Asymmetric C-H Functionalization | Direct and stereocontrolled substitution on the pyrrole ring. | Chiral Transition Metal Complexes |

Integration into Advanced Functional Materials

The inherent electronic properties of the pyrrole ring make it a valuable building block for advanced functional materials. The presence of the chloro and benzoyl substituents in this compound can be exploited to fine-tune the electronic and physical properties of such materials.

One of the most exciting prospects lies in the development of novel conducting polymers . Polypyrrole is a well-known conducting polymer, and the incorporation of this compound as a monomeric unit could lead to polymers with tailored conductivity, stability, and processability. researchgate.netiarjset.comdtic.mil The electron-withdrawing nature of the chloro and benzoyl groups is expected to influence the polymer's electronic band gap and redox properties.

Furthermore, this compound could be integrated into photoresponsive materials . The pyrrole moiety, in conjunction with the aromatic benzoyl group, provides a scaffold that can be functionalized with photochromic units. Such materials could find applications in optical data storage, molecular switches, and smart windows. The development of pyrrole-based electroluminescent materials also presents an intriguing possibility for applications in organic light-emitting diodes (OLEDs). rsc.org

Deeper Mechanistic Insights into Novel Reactivity Patterns

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in synthesis and materials science. The interplay between the electron-donating pyrrole ring and the electron-withdrawing chloro and benzoyl substituents creates a unique electronic landscape that warrants detailed investigation.

Future research should focus on elucidating the mechanisms of electrophilic substitution reactions on the pyrrole ring. Computational studies, employing methods like Density Functional Theory (DFT), can provide valuable insights into the regioselectivity of these reactions and the stability of reaction intermediates. acs.orgnih.gov Such studies can help predict the most likely sites for further functionalization, guiding the rational design of new synthetic routes.

Investigating the reactivity of the carbonyl group is also of significant interest. Exploring reactions such as nucleophilic addition, reduction, and condensation can open up pathways to a diverse range of new derivatives with potentially interesting properties. Understanding the influence of the 5-chloro-1H-pyrrol-2-yl moiety on the reactivity of the attached phenyl ring through electrophilic and nucleophilic aromatic substitution is another area ripe for exploration.

Exploration of New Application Avenues beyond Current Scope

The structural motifs present in this compound suggest a wide range of potential applications that extend beyond its current conceptual framework. The pyrrole core is a common feature in many biologically active compounds, and this molecule could serve as a scaffold for the development of novel therapeutic agents. nih.gov